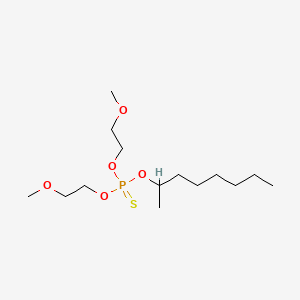![molecular formula C10H18O2 B14454993 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane CAS No. 73208-58-9](/img/structure/B14454993.png)
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single spiro carbon atom. This compound is part of the spiroketal family, which is known for its interesting chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure. One common method includes the reaction of this compound with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of spiro compounds like this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The spiroketal can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a pheromone by binding to specific receptors in insects, triggering behavioral responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiroketal with a similar structure but different ring sizes.
2,6-Dichlorospiro[3.3]heptane: A spiro compound with chlorine substituents and a different ring system.
Uniqueness
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane is unique due to its specific ring size and methyl substituents, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in biological systems and makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73208-58-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2,9-dimethyl-1,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-4-3-6-10(11-8)7-5-9(2)12-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
NJOLKFFMJYRJEM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(O1)CCC(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


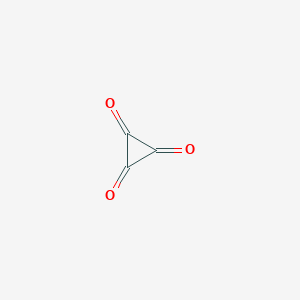
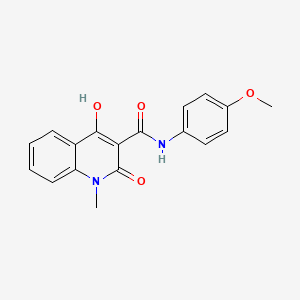
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
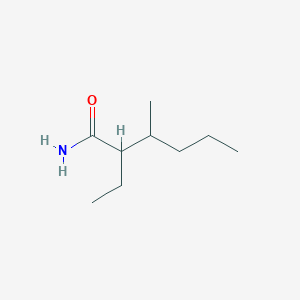
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
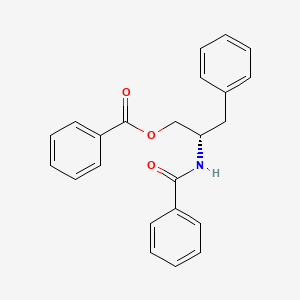
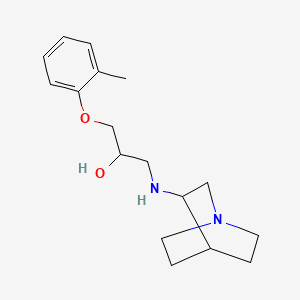
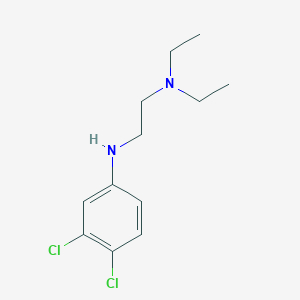
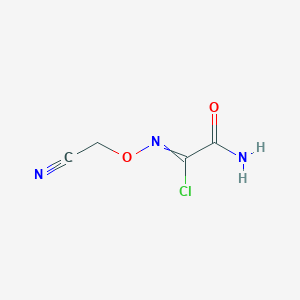
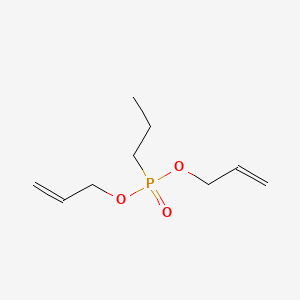
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
